![molecular formula C28H37N3O4 B3974404 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate](/img/structure/B3974404.png)
1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate, also known as BDIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDIBO belongs to the class of bipiperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Wirkmechanismus
1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the cell, which can lead to the prevention of excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce neuronal damage and improve functional recovery after stroke. It has also been shown to reduce seizures in animal models of epilepsy and to reduce pain in animal models of chronic pain. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This makes it a useful tool for investigating the role of the NMDA receptor in different physiological and pathological conditions. However, one limitation of using this compound is its relatively short half-life, which means that it may need to be administered multiple times during an experiment.
Zukünftige Richtungen
There are several future directions for the use of 1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate in scientific research. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as stroke, epilepsy, and chronic pain. Another area of interest is the use of this compound in studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy and selectivity as NMDA receptor antagonists.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions, such as stroke, epilepsy, and chronic pain.
Eigenschaften
IUPAC Name |
2-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3.C2H2O4/c1-2-6-22(7-3-1)20-27-15-11-25(12-16-27)28-18-13-26(14-19-28)29-17-10-23-8-4-5-9-24(23)21-29;3-1(4)2(5)6/h1-9,25-26H,10-21H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFRRYXOPCWCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.